molecular formula C9H12ClNO2S B1295888 N-(2-chloroethyl)-4-methylbenzenesulfonamide CAS No. 6331-00-6

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Cat. No.: B1295888
CAS No.: 6331-00-6
M. Wt: 233.72 g/mol
InChI Key: KQWQFEKDXWRGMD-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-methylbenzenesulfonyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonamide group can be reduced to form an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is conducted in an inert atmosphere to prevent oxidation.

Major Products Formed

    Nucleophilic substitution: The major products are substituted sulfonamides.

    Oxidation: The major product is 4-methylbenzenesulfonic acid.

    Reduction: The major product is N-(2-chloroethyl)-4-methylbenzenamine.

Scientific Research Applications

N-(2-chloroethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer properties.

    Biological Studies: The compound is studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-4-methylbenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The 2-chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links that can disrupt normal cellular functions. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by damaging their DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroethyl)-N-nitrosourea: Another compound with a 2-chloroethyl group, used as an anticancer agent.

    4-methylbenzenesulfonamide: Lacks the 2-chloroethyl group but shares the sulfonamide structure.

    N-(2-chloroethyl)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.

Uniqueness

N-(2-chloroethyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the 2-chloroethyl and 4-methyl groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQFEKDXWRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286412
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-00-6
Record name NSC45629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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